molecular formula C3H7F2N B1586839 Difluoromethyldimethylamine CAS No. 683-81-8

Difluoromethyldimethylamine

Cat. No. B1586839
CAS RN: 683-81-8
M. Wt: 95.09 g/mol
InChI Key: PULPCFLUVFWKAF-UHFFFAOYSA-N
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Description

Difluoromethyldimethylamine is a chemical compound with the molecular formula C3H7F2N and a molecular weight of 95.09 . It is also known by other names such as 1,1-difluoro-N,N-dimethylmethanamine .


Physical And Chemical Properties Analysis

Difluoromethyldimethylamine has a boiling point of 47-51.5 °C and a predicted density of 0.984±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 1.27±0.70 .

Scientific Research Applications

Synthesis of Fluorinated Organic Compounds

Difluoromethyldimethylamine plays a significant role in the synthesis of fluorinated organic compounds, especially in medicinal chemistry programs. Its incorporation into pharmaceuticals as fluorine substituents and trifluoromethyl groups is common, mainly because these moieties often improve affinity and physicochemical properties of the drugs. Efficient synthesis methods for di- and trifluoroethylamines, a class of carboxamide mimics, have been developed using functionalized di- and trifluoromethylated N-aryl-substituted N,O-acetals (Deutsch et al., 2016).

Difluoromethylation of Heterocycles in Drug Development

Difluoromethyl groups in heterocycles have applications in pharmaceutical, agricultural, and material science. Organophotocatalytic difluoromethylation methods have been developed, using O2 as a green oxidant, for the efficient synthesis of difluoromethylated heterocycles. This method is particularly significant in the late-stage development of pharmaceuticals, with some difluoromethylated compounds showing promising activity against cancer cell lines (Zhang et al., 2020).

Selective Difluoromethylation in Organic Molecules

Selective introduction of fluorine atoms and fluorinated moieties into organic molecules is crucial for applications in life science and materials science. Difluoromethyl and monofluoromethyl groups often enhance the properties of target molecules, making them valuable in pharmaceuticals and agrochemicals. Various methods for selective difluoromethylation, including nucleophilic, electrophilic, and free radical reactions, have been developed to introduce CF2H and CH2F groups into organic molecules (Hu, Zhang, & Wang, 2009).

Catalytic Difluoromethylation in Organic Chemistry

Catalytic methods for direct difluoromethylation of aryl bromides and iodides using a dual palladium/silver catalyst system have been developed. This method operates under mild conditions and is compatible with a variety of functional groups, making it applicable for synthesizing difluoromethylated compounds with potential pharmaceutical applications (Gu, Leng, & Shen, 2014).

Safety And Hazards

Difluoromethyldimethylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic to aquatic life .

properties

IUPAC Name

1,1-difluoro-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c1-6(2)3(4)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULPCFLUVFWKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374270
Record name Difluoromethyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethyldimethylamine

CAS RN

683-81-8
Record name Difluoromethyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683-81-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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